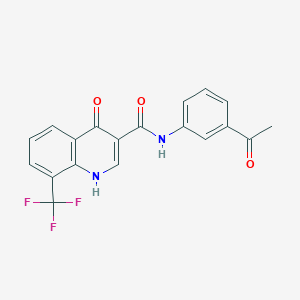
N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H13F3N2O3 and its molecular weight is 374.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and a comparative analysis of its efficacy against various pathogens and cancer cell lines.
Chemical Structure and Properties
The compound features a quinoline backbone with multiple functional groups that enhance its biological activity. Its structure can be represented as follows:
- Molecular Formula : C₁₁H₈F₃N₃O₃
- CAS Number : 23779-95-5
- Melting Point : 292 °C
Antimicrobial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit potent antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains:
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 4-Hydroxyquinoline Derivative | Pseudomonas aeruginosa | 22 mm | 1 × 10⁻⁶ |
| 4-Hydroxyquinoline Derivative | Klebsiella pneumoniae | 25 mm | 1 × 10⁻⁵ |
These results demonstrate that modifications to the quinoline structure can significantly enhance antibacterial potency .
Antiviral Activity
The antiviral potential of compounds derived from the quinoline structure has been explored, particularly in relation to influenza viruses. A recent study showed that derivatives with trifluoromethyl groups exhibited higher inhibition rates against H5N1 virus, with values reaching up to 91.2% inhibition while maintaining low cytotoxicity levels . This suggests that this compound could be a candidate for further antiviral research.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various human tumor cell lines. Notably, studies have reported IC₅₀ values indicating significant cytotoxicity:
| Cell Line | IC₅₀ (nM) |
|---|---|
| MCF-7 | 20.1 |
| KB-V1 Vbl | 20 |
The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study, several quinoline derivatives were tested against E. coli, S. aureus, and A. baumannii. The compound demonstrated superior efficacy compared to standard antibiotics, with MIC values significantly lower than those of traditional treatments .
- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on human cell lines revealed that this compound was less toxic than conventional chemotherapeutic agents while maintaining effective antiproliferative activity .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c1-10(25)11-4-2-5-12(8-11)24-18(27)14-9-23-16-13(17(14)26)6-3-7-15(16)19(20,21)22/h2-9H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTKLDRMUIXWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














